molecular formula C8H9NO B1313806 Benzenamine, 2-(ethenyloxy)- CAS No. 7707-00-8

Benzenamine, 2-(ethenyloxy)-

Cat. No. B1313806
CAS RN: 7707-00-8
M. Wt: 135.16 g/mol
InChI Key: JQXXWGIXGAYXKS-UHFFFAOYSA-N
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Description

Benzenamine, 2-(ethenyloxy)-, also known as N-(2-vinyl phenoxy) benzylamine, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various industries. It has the molecular formula C8H9NO .


Synthesis Analysis

While specific synthesis methods for Benzenamine, 2-(ethenyloxy)- were not found, general principles of synthesis for polysubstituted benzenes can be applied . These principles involve careful consideration of the order of reactions, as the introduction of a new substituent is strongly affected by the directing effects of other substituents .


Molecular Structure Analysis

The molecular structure of Benzenamine, 2-(ethenyloxy)- can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight is 135.16 g/mol.

Scientific Research Applications

Synthesis and Characterization

Benzenamine derivatives have been synthesized and characterized for various applications. For instance, complexes of tricarbonyl rhenium(I) with ligands derived from benzenamine have been synthesized and characterized through spectral and structural confirmation. These complexes exhibit unique electronic structures, redox properties, and absorption and emission properties, making them interesting for applications in materials science (Jana et al., 2013). Similarly, luminescent rhenium(I) phenanthroline complexes with benzoxazol-2-ylidene ligands derived from benzenamine have been synthesized, exhibiting green to red phosphorescence at room temperature, which may be useful in developing new luminescent materials (Ko et al., 2012).

Antimicrobial Evaluation

Some benzenamine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, certain compounds showed potency against both Gram-positive and Gram-negative bacteria as well as antifungal activity, indicating potential applications in combating microbial infections (Kapadiya et al., 2020).

Sensing Applications

Benzenamine derivatives have been used in the development of sensors. A study demonstrated the use of a diarylethene derivative containing a benzenamine unit for selective fluorometric/colorimetric sensing of metal ions, showcasing the potential of such compounds in chemical sensing technologies (Guo et al., 2018).

Photovoltaic and Electronic Applications

Benzenamine derivatives have also found applications in the field of organic electronics and photovoltaics. For instance, a star-shaped molecule with a benzenamine core was designed and synthesized for use in organic solar cells, indicating the role of such compounds in the development of organic photovoltaic materials (Wu et al., 2009). Moreover, compounds based on diphenyl benzeneamine moiety have been investigated for their photo- and electroluminescence properties, suggesting their utility as dopant materials in organic light-emitting diodes (OLEDs) (Park et al., 2004).

properties

IUPAC Name

2-ethenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-10-8-6-4-3-5-7(8)9/h2-6H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXWGIXGAYXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481760
Record name Benzenamine, 2-(ethenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 2-(ethenyloxy)-

CAS RN

7707-00-8
Record name Benzenamine, 2-(ethenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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